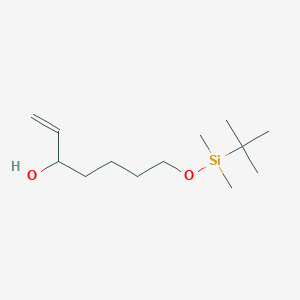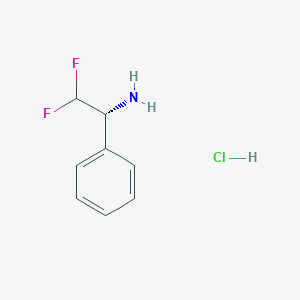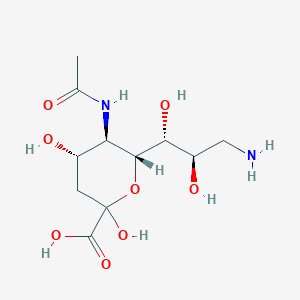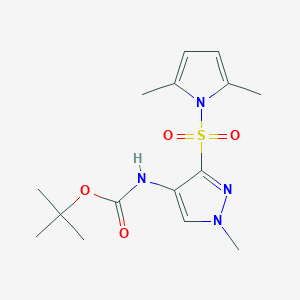
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol is an organic compound that features a heptenol backbone with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is commonly used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: The TBDMS protecting group can be removed under acidic conditions or using fluoride ions (e.g., TBAF - Tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: PCC, DMP, Acetonitrile, Room temperature
Reduction: LiAlH4, Ether, Room temperature
Substitution: TBAF, THF (Tetrahydrofuran), Room temperature
Major Products Formed
Oxidation: Ketones or Aldehydes
Reduction: Alcohols or Alkanes
Substitution: Free hydroxyl group after deprotection
Aplicaciones Científicas De Investigación
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of drug candidates and the study of drug metabolism.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol primarily involves its role as a protecting group in organic synthesis. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites of the molecule. The protecting group can be removed under specific conditions, revealing the free hydroxyl group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 7-((tert-Butyldimethylsilyl)oxy)heptanal
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- 7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-one
Uniqueness
7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol is unique due to its specific structure, which combines a heptenol backbone with a TBDMS protecting group. This combination provides stability and reactivity, making it a valuable intermediate in various synthetic applications. Its ability to undergo multiple types of reactions and its role in protecting hydroxyl groups set it apart from other similar compounds.
Propiedades
Número CAS |
154672-42-1 |
|---|---|
Fórmula molecular |
C₁₃H₂₈O₂Si |
Peso molecular |
244.45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









